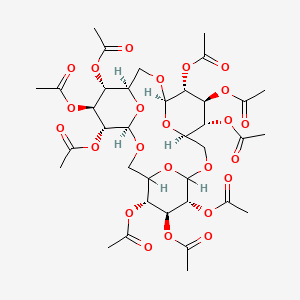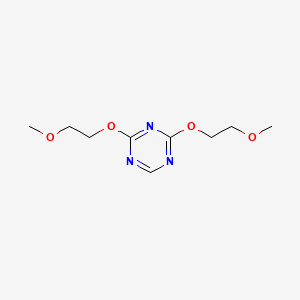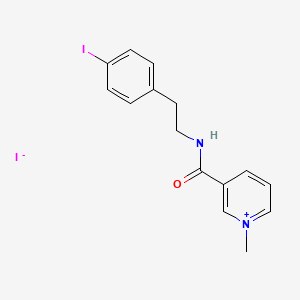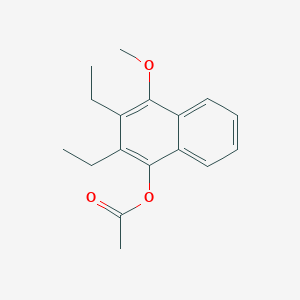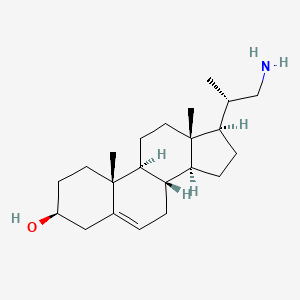
Isostearylalkohol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Isostearylalkohol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung und Industrie:
Chemie: Als Lösungsmittel und Zwischenprodukt in der organischen Synthese verwendet.
Biologie: Aufgrund seiner ungiftigen Natur in der Formulierung von biologischen Assays und Experimenten eingesetzt.
Medizin: In topische Formulierungen für seine feuchtigkeitsspendenden und hautpflegenden Eigenschaften integriert.
Industrie: In der Kosmetikindustrie als Weichmacher, Viskositätsregler und Hautpflegemittel weit verbreitet
5. Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch seine weichmachenden und feuchtigkeitsspendenden Eigenschaften. Es erhöht den Wassergehalt in der Hornschicht, der äußersten Hautschicht, indem es eine Barriere bildet, die den Wasserverlust verhindert . Diese Wirkung trägt zur Erhaltung der Hautfeuchtigkeit bei und verbessert die Hautstruktur. Darüber hinaus ermöglicht die verzweigte Struktur von this compound eine einfache Verteilung auf der Haut, was ein glattes und seidiges Gefühl vermittelt .
Ähnliche Verbindungen:
Cetylalkohol: Ein geradkettiger Fettalkohl mit 16 Kohlenstoffatomen, der als Weichmacher und Verdickungsmittel verwendet wird.
Stearylalkohol: Ein 18-Kohlenstoff-geradkettiger Fettalkohl, ähnlich dem this compound, jedoch mit einer linearen Struktur.
Myristylalkohol: Ein 14-Kohlenstoff-geradkettiger Fettalkohl, der in ähnlichen Anwendungen wie this compound verwendet wird.
Einzigartigkeit: Die verzweigte Struktur von this compound unterscheidet ihn von anderen Fettalkohlen und verleiht ihm einzigartige Verteilungs- und feuchtigkeitsspendende Eigenschaften. Seine Fähigkeit, die Textur und das Gefühl von kosmetischen Produkten zu verbessern, macht ihn zu einer bevorzugten Wahl in Formulierungen, bei denen ein leichtes, nicht fettendes Gefühl gewünscht ist .
Wirkmechanismus
Target of Action
Isostearyl Alcohol, also known as Isooctadecanol, is primarily used in the cosmetics and personal care industry . Its primary targets are the skin cells, where it functions as an emollient, viscosity controlling agent, and skin conditioning agent .
Mode of Action
Isostearyl Alcohol is a branched chain alcohol that acts as an emollient, providing moisturizing properties and a very light, silky, soft, dry-skin feel . It helps to keep an emulsion from separating into its oil and liquid components . Additionally, it is used to alter the thickness of liquid products and to increase foaming capacity or stabilize foams .
Biochemical Pathways
It’s known that fatty alcohols like isostearyl alcohol are part of the larger family of isoprenoids, which are derived from the 5-carbon diphosphates isopentenyl pyrophosphate (ipp) and dimethylallyl pyrophosphate (dmapp) . These compounds are generated by the mevalonate (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways .
Pharmacokinetics
It is known to be a safe and eco-friendly ingredient that is cold-processable, vegetable-derived, and biodegradable .
Result of Action
Isostearyl Alcohol results in a moisturizing action on the skin, providing a very light, silky, soft, dry-skin feel . It enhances the overall feel and appearance of the skin by forming a protective barrier, locking in moisture, and preventing dehydration .
Action Environment
The action of Isostearyl Alcohol can be influenced by environmental factors such as temperature and pH. It’s worth noting that Isostearyl Alcohol is ideally suited for facial care applications and has good potential for use in rinse-off formulas such as shower gels .
Biochemische Analyse
Biochemical Properties
Isostearyl alcohol plays a significant role in biochemical reactions, particularly in the context of its use as an emollient and viscosity-controlling agent in cosmetic formulations . It interacts with various enzymes and proteins, including those involved in lipid metabolism. The branched structure of isostearyl alcohol allows it to form stable emulsions, which is crucial for its function in skincare products . Additionally, it has been shown to interact with skin proteins, enhancing the skin’s barrier function and preventing moisture loss .
Cellular Effects
Isostearyl alcohol influences various cellular processes, particularly in skin cells. It enhances cell function by forming a protective barrier on the skin, which locks in moisture and prevents dehydration . This compound also affects cell signaling pathways related to skin hydration and barrier function. Studies have shown that isostearyl alcohol can modulate gene expression related to skin health, promoting the expression of genes involved in maintaining the skin’s structural integrity .
Molecular Mechanism
At the molecular level, isostearyl alcohol exerts its effects through several mechanisms. It binds to skin proteins, enhancing their function and stability . This binding interaction helps to maintain the skin’s barrier function and prevents the loss of moisture. Additionally, isostearyl alcohol can inhibit enzymes that break down skin lipids, thereby preserving the skin’s natural lipid barrier . These molecular interactions contribute to the overall effectiveness of isostearyl alcohol in skincare products.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isostearyl alcohol have been observed to change over time. The compound is relatively stable and does not degrade quickly, maintaining its efficacy in formulations for extended periods . Long-term studies have shown that isostearyl alcohol continues to enhance skin hydration and barrier function without causing significant degradation or loss of activity . This stability makes it a valuable ingredient in long-lasting skincare products.
Dosage Effects in Animal Models
The effects of isostearyl alcohol vary with different dosages in animal models. At low to moderate doses, it has been shown to enhance skin hydration and barrier function without causing adverse effects . At high doses, some studies have reported mild skin irritation and redness . These findings suggest that while isostearyl alcohol is generally safe, it is essential to use it within recommended dosage ranges to avoid potential toxicity.
Metabolic Pathways
Isostearyl alcohol is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as fatty acid synthase and lipase, influencing the synthesis and breakdown of lipids . These interactions can affect metabolic flux and alter the levels of various metabolites in the skin. By modulating lipid metabolism, isostearyl alcohol helps maintain the skin’s lipid barrier and overall health .
Transport and Distribution
Within cells and tissues, isostearyl alcohol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to the skin’s outer layers, where it exerts its emollient and protective effects. The compound’s branched structure allows it to penetrate the skin effectively, ensuring even distribution and consistent activity .
Subcellular Localization
Isostearyl alcohol is primarily localized in the outer layers of the skin, where it interacts with skin lipids and proteins . It does not typically penetrate deeply into the skin, which helps to minimize potential systemic effects. The compound’s localization is influenced by its molecular structure, which allows it to integrate into the lipid matrix of the skin’s outermost layer . This targeted localization enhances its effectiveness as a skin-conditioning agent.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Isostearylalkohol wird typischerweise durch Hydrierung von Isostearinsäure synthetisiert. Das Verfahren beinhaltet die Reduktion der Carboxylgruppe (-COOH) von Isostearinsäure zu einer Hydroxylgruppe (-OH) unter bestimmten Bedingungen . Diese Reaktion wird üblicherweise in Gegenwart eines Katalysators wie Nickel oder Palladium bei erhöhten Temperaturen und Drücken durchgeführt.
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound im großen Maßstab unter Verwendung ähnlicher Hydrierungsverfahren hergestellt. Das Verfahren beinhaltet den kontinuierlichen Fluss von Isostearinsäure und Wasserstoffgas über einen Festbettkatalysator bei hohen Temperaturen (ca. 200-300 °C) und Drücken (20-50 atm). Das resultierende Produkt wird dann durch Destillation gereinigt, um hochreinen this compound zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Isostearylalkohol durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Veresterung .
Häufige Reagenzien und Bedingungen:
Oxidation: this compound kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu Isostearinsäure oxidiert werden.
Reduktion: Die Reduktion von this compound beinhaltet typischerweise die Hydrierung in Gegenwart eines Metallkatalysators.
Veresterung: This compound reagiert mit Carbonsäuren unter Bildung von Estern, die häufig in kosmetischen Formulierungen verwendet werden.
Hauptprodukte:
Oxidation: Isostearinsäure
Reduktion: Keine weiteren Reduktionsprodukte, da es sich bereits um eine reduzierte Form handelt.
Veresterung: Verschiedene Ester, die in Kosmetika und Körperpflegeprodukten verwendet werden.
Vergleich Mit ähnlichen Verbindungen
Cetyl Alcohol: A straight-chain fatty alcohol with 16 carbon atoms, used as an emollient and thickening agent.
Stearyl Alcohol: An 18-carbon straight-chain fatty alcohol, similar to isostearyl alcohol but with a linear structure.
Myristyl Alcohol: A 14-carbon straight-chain fatty alcohol, used in similar applications as isostearyl alcohol.
Uniqueness: Isostearyl alcohol’s branched structure distinguishes it from other fatty alcohols, providing unique spreading and moisturizing properties. Its ability to enhance the texture and feel of cosmetic products makes it a preferred choice in formulations where a light, non-greasy feel is desired .
Eigenschaften
IUPAC Name |
16-methylheptadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h18-19H,3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWHHMBRJJOGFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80892268 | |
| Record name | 16-Methyl-1-heptadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Isooctadecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
41744-75-6, 27458-93-1 | |
| Record name | Isostearyl Alcohol EX | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41744-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isostearyl alcohol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16-Methylheptadecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041744756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isooctadecanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Heptadecanol, 16-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 16-Methyl-1-heptadecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctadecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16-methylheptadecan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16-METHYLHEPTADECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W29XHH208C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Phenol, 2-methoxy-5-[(1E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B1201647.png)

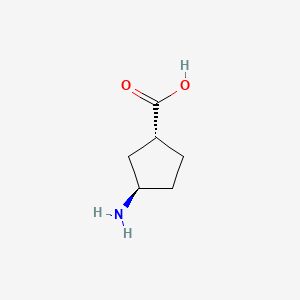
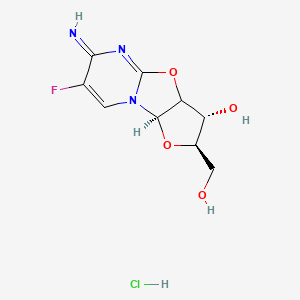
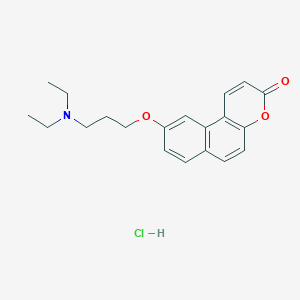
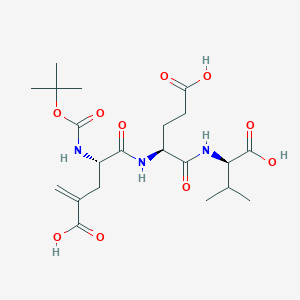
![7-[(2R,3S,4S)-4-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B1201657.png)
![(2S)-2-[[4-[2-(2,4-diamino-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B1201660.png)
